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molecular formula C8H11N3O2 B8774629 2-(4-Methoxyphenyl)hydrazinecarboxamide CAS No. 101935-25-5

2-(4-Methoxyphenyl)hydrazinecarboxamide

Cat. No. B8774629
M. Wt: 181.19 g/mol
InChI Key: FLZJLXWMFXXIPE-UHFFFAOYSA-N
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Patent
US06927230B2

Procedure details

Under ice-bath cooling, potassium cyanate (1.71 g, 21.1 mmol) was added to a suspension of 4-methoxyphenylhydrazine hydrochloride (3.35 g, 19.2 mmol) in water (40 mL). The mixture was stirred for 1 hour at the same temperature. And then the mixture was warmed to room temperature and stirred for 12 hours. An insoluble material was isolated by filtration, washed with water, and dried in vacuo to give 2-(4-methoxyphenyl)hydrazinecarboxamide (2.45 g, 70.5% yield).
Name
potassium cyanate
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].Cl.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][NH2:15])=[CH:10][CH:9]=1>O>[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][NH:15][C:2]([NH2:3])=[O:1])=[CH:10][CH:9]=1 |f:0.1,2.3|

Inputs

Step One
Name
potassium cyanate
Quantity
1.71 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
3.35 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-bath cooling
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
An insoluble material was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NNC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 70.5%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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